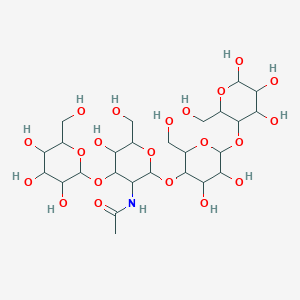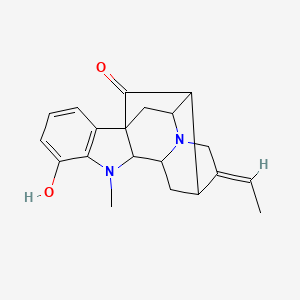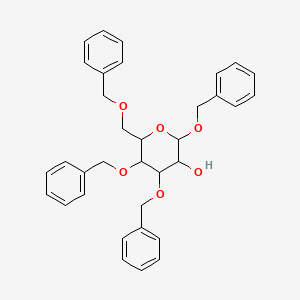
2,4,5-Tris-benzyloxy-6-benzyloxymethyl-tetrahydropyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a complex carbohydrate molecule. It is primarily used in research related to cancer therapeutics and has applications in studying various immunological disorders and vaccine development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose. One common method is the benzylation of galactose derivatives. For instance, 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose can be transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside in a two-step process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar protective group strategies used in laboratory settings. The process involves multiple steps of protection and deprotection of hydroxyl groups to achieve the desired benzylated product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly used to replace protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is extensively used in scientific research, including:
Chemistry: As a building block for synthesizing more complex carbohydrate structures.
Biology: Studying carbohydrate-protein interactions and glycosylation processes.
Medicine: Researching cancer therapeutics and immunological disorders.
Industry: Used in the development of vaccines and other biotechnological applications.
Mecanismo De Acción
The mechanism by which 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets. It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another benzylated galactose derivative used in similar applications.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Used as an intermediate in the synthesis of benzylated derivatives.
2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside: A related compound with acetyl protection at the 2-position.
Uniqueness
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific pattern of benzylation, which provides stability and reactivity in various synthetic applications. Its ability to act as a glycosyl donor makes it valuable in the synthesis of complex carbohydrates and glycoconjugates.
Propiedades
Fórmula molecular |
C34H36O6 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 |
Clave InChI |
AFHZEIVSXDXEMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)
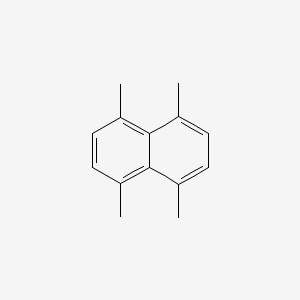


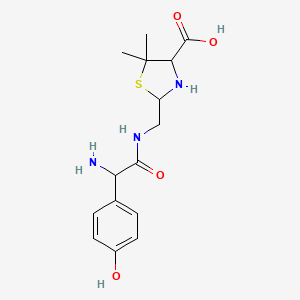

![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)
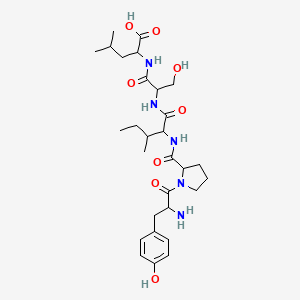
![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
